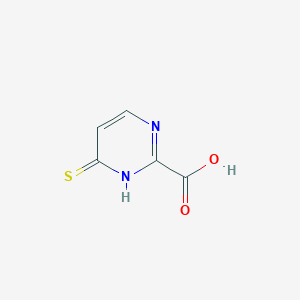
4-Mercaptopyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Mercaptopyrimidine-2-carboxylic acid is an organosulfur compound that features a pyrimidine ring substituted with a mercapto group (–SH) and a carboxylic acid group (–COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercaptopyrimidine-2-carboxylic acid typically involves the reaction of pyrimidine derivatives with thiourea under specific conditions. One common method includes the reaction of 2-chloropyrimidine with thiourea in ethanol and aqueous ammonia . This reaction yields the desired mercaptopyrimidine derivative.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Mercaptopyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of disulfides.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-Mercaptopyrimidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 4-Mercaptopyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. This interaction can disrupt various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
2-Mercaptopyridine: An organosulfur compound with similar chemical properties but a different ring structure.
4-Amino-2-mercaptopyrimidine: Another pyrimidine derivative with an amino group instead of a carboxylic acid group.
Uniqueness: 4-Mercaptopyrimidine-2-carboxylic acid is unique due to the presence of both a mercapto group and a carboxylic acid group on the pyrimidine ring
Properties
Molecular Formula |
C5H4N2O2S |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
6-sulfanylidene-1H-pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2S/c8-5(9)4-6-2-1-3(10)7-4/h1-2H,(H,8,9)(H,6,7,10) |
InChI Key |
MDZYIFZCZFQCHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(NC1=S)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14031834.png)
![3-Azabicyclo[4.1.0]heptan-5-OL hcl](/img/structure/B14031837.png)

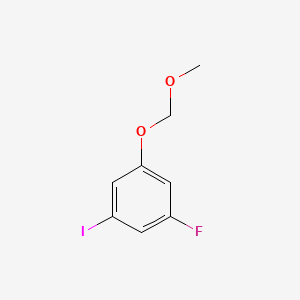

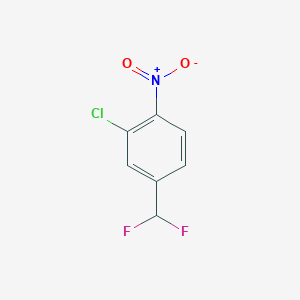
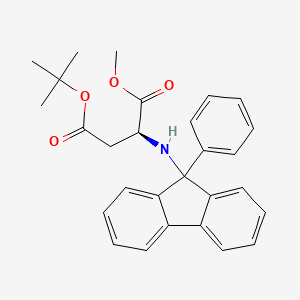
![6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B14031879.png)
![6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione](/img/structure/B14031894.png)
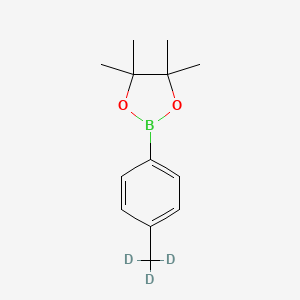
![Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;tetrahydrate](/img/structure/B14031911.png)
![3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-B]pyridine] hydrochloride](/img/structure/B14031919.png)

